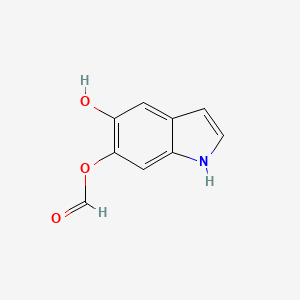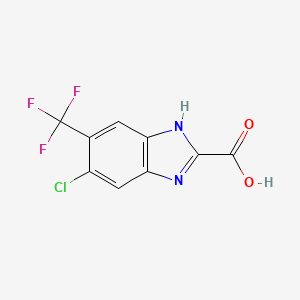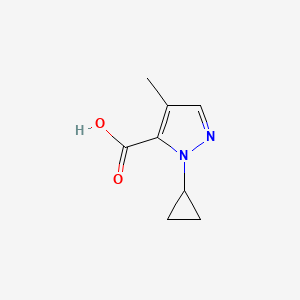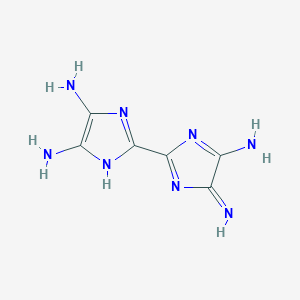
2-(4,5-Diamino-2H-imidazol-2-ylidene)-2H-imidazole-4,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine is a unique organic compound characterized by its biimidazole core structure with four amine groups attached at the 4, 4’, 5, and 5’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diaminomaleonitrile with formaldehyde in the presence of a base, followed by cyclization to form the biimidazole core. The amine groups are then introduced through subsequent functionalization steps.
Industrial Production Methods
Industrial production of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
[2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of partially or fully reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include various substituted biimidazole derivatives, which can be tailored for specific applications by modifying the functional groups attached to the core structure.
Scientific Research Applications
Chemistry
In chemistry, [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine is used as a ligand in coordination chemistry, forming complexes with transition metals that exhibit unique catalytic properties.
Biology
In biological research, this compound is explored for its potential as a building block in the synthesis of bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine
In medicinal chemistry, derivatives of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine are investigated for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry
In the industrial sector, this compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its ability to form stable complexes and its versatile functionalization.
Mechanism of Action
The mechanism of action of [2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine involves its interaction with specific molecular targets, such as metal ions in catalytic processes or biological receptors in medicinal applications. The compound’s biimidazole core allows it to coordinate with metal centers, facilitating catalytic reactions. In biological systems, the amine groups can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- [4,4’-Biimidazolylidene]-2,2’,5,5’-tetraamine
- [2,2’-Biimidazolylidene]-4,4’,6,6’-tetraamine
- [2,2’-Biimidazolylidene]-4,4’,5,5’-tetrahydroxy
Uniqueness
[2,2’-Biimidazolylidene]-4,4’,5,5’-tetraamine is unique due to its specific arrangement of amine groups, which imparts distinct chemical and physical properties. This configuration allows for versatile functionalization and the formation of stable complexes, making it highly valuable in various applications compared to its similar counterparts.
Properties
CAS No. |
752210-89-2 |
|---|---|
Molecular Formula |
C6H8N8 |
Molecular Weight |
192.18 g/mol |
IUPAC Name |
2-(4-amino-5-iminoimidazol-2-yl)-1H-imidazole-4,5-diamine |
InChI |
InChI=1S/C6H8N8/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h7-8H2,(H,11,12)(H3,9,10,13,14) |
InChI Key |
CDYVBUNNTWVZTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(N1)C2=NC(=N)C(=N2)N)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



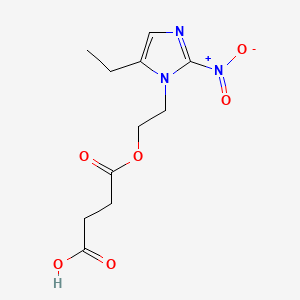
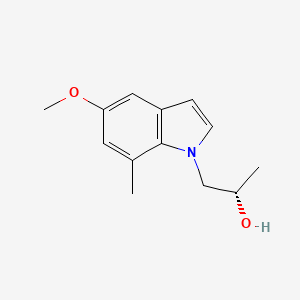
![(2S,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-(((1-methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-yl)amino)oxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12940162.png)
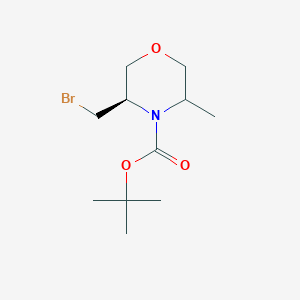

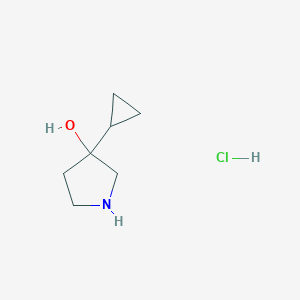

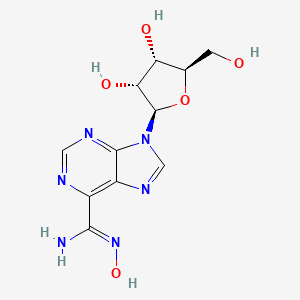
![1H-Imidazole, 1-(4-fluorophenyl)-5-[4-(methylthio)phenyl]-](/img/structure/B12940187.png)
![5-Methoxypyrazolo[1,5-a]pyridin-2-amine](/img/structure/B12940190.png)
